Ditercalinium
Description
Historical Context of Ditercalinium Design and Development in DNA-Targeted Drug Discovery
This compound emerged from medicinal chemistry efforts focused on developing novel anti-cancer drugs by modifying existing pharmacophores and exploring structure-activity relationships oup.comresearchgate.net. It is a synthetic bis-intercalator, constructed by linking two 7H-pyrido[4,3-c]carbazole ring systems via a rigid bis-ethylpiperidine chain oup.comresearchgate.net. This design strategy was driven by the objective to prevent intramolecular stacking of the chromophores, thereby enhancing their affinity for DNA and increasing the drug's residence time on the DNA helix by hindering its displacement oup.comresearchgate.net.
The development of this compound occurred within the broader landscape of DNA-targeted drug discovery, a field that had already established intercalation as a primary mechanism for many anti-cancer agents ijabbr.commdpi.com. The pursuit of bis-intercalators, which possess two intercalating units connected by a spacer, was an advancement over monofunctional intercalators, aiming for greater binding affinity and improved therapeutic efficacy ijabbr.comresearchgate.net. This compound was noted for exhibiting an "original mechanism of action" and was considered a representative of a new class of anti-tumour drugs, reaching early stages of clinical investigation oup.comresearchgate.netpasteur.fr.
Rationale for Academic Investigation of this compound's Unique Mechanisms
The continued academic interest in this compound is largely attributed to its distinctive mechanism of action, which differentiates it from many other DNA-targeting chemotherapeutic agents oup.comijabbr.comresearchgate.netresearchgate.net. Unlike conventional intercalators that often exert their effects by inhibiting topoisomerase II, this compound's cytotoxic activity is primarily mediated through the disruption of DNA repair processes, particularly the nucleotide excision repair (NER) system ijabbr.comresearchgate.net. This disruption is a direct consequence of the profound structural alterations this compound induces within the DNA molecule.
DNA Structural Perturbations: this compound functions by bis-intercalating into the DNA double helix, inserting its two pyridocarbazolium chromophores between adjacent base pairs oup.comresearchgate.netresearchgate.netnih.govuliege.beoup.comnih.govnih.govgatech.edunih.gov. The positively charged, rigid bis(ethylpiperidinium) linker chain is strategically positioned within the DNA's major groove nih.govuliege.beoup.comnih.govgatech.edu. This binding interaction leads to significant conformational changes in the DNA helix, including a pronounced kink of approximately 15° and an unwinding of the helix by about 36°, resulting in substantially widened major and minor grooves uliege.beoup.comnih.govnih.govgatech.edunih.gov.
Sequence Specificity: While initial research suggested a general preference for GC-rich sequences in DNA binding nih.govuliege.beoup.comnih.gov, more detailed studies have pinpointed the N(7) atom of guanine (B1146940) as a crucial determinant for this compound's sequence selectivity, especially its interaction within the major groove nih.gov. The absence of this N(7) atom on guanine residues effectively abolishes the drug's sequence-specific binding nih.gov.
Interaction with Non-Canonical DNA Structures: Beyond its interaction with standard double-stranded DNA, this compound exhibits a notable affinity for non-canonical DNA structures. It forms stable complexes with DNA triplexes and quadruplexes, including the antiparallel human telomeric quadruplex sequence uliege.benih.govcapes.gov.br. This ability to bind to these alternative DNA architectures contributes to its unique profile and remains an active area of investigation uliege.benih.govcapes.gov.br.
Recognition by DNA Repair Systems: A key focus of academic research is understanding how this compound's induced DNA distortions are recognized by cellular machinery. In prokaryotes, the UvrABC repair system incorrectly identifies this compound-DNA complexes as covalent lesions nih.govnih.gov. In eukaryotic cells, this interaction can trigger the futile degradation of mitochondrial DNA (mtDNA) by repair systems nih.govnih.gov. The prevailing hypothesis is that these drug-induced structural anomalies, rather than specific chemical modifications, serve as the signals for these repair pathways nih.govgatech.edunih.gov.
Mitochondrial DNA Targeting: Further investigations have revealed that this compound chloride accumulates within mitochondria and directly inhibits the activity of DNA polymerase gamma, leading to the depletion of mitochondrial DNA (mtDNA) and the suppression of its replication nih.govresearchgate.net. This selective targeting of mtDNA represents another significant and unique aspect of this compound's mechanism of action that continues to be explored nih.govresearchgate.net.
Data Tables
Table 1: this compound DNA Binding and Structural Perturbation Properties
| Property | Value | Citation(s) |
| Binding Mode | Bis-intercalation | oup.comresearchgate.netresearchgate.netnih.govuliege.beoup.comnih.govnih.govgatech.edunih.gov |
| DNA Affinity (M⁻¹) | >10⁷ to 10⁸ | oup.comgatech.educapes.gov.br |
| Helix Kinking | ~15° | uliege.beoup.comnih.govnih.govnih.gov |
| Helix Unwinding | ~36° | oup.comnih.govnih.govnih.gov |
| Linker Position | Major Groove | nih.govuliege.beoup.comnih.govgatech.edu |
| Key Guanine Interaction | N(7) atom | nih.gov |
Table 2: this compound Binding Preferences Across DNA Structures
| DNA Structure | Binding Preference / Affinity | Citation(s) |
| Double-stranded DNA | High affinity, preference for GC-rich sequences | nih.govuliege.beoup.comnih.gov |
| Triplex DNA | Stable complexes formed | uliege.benih.govcapes.gov.br |
| Quadruplex DNA | Stable complexes formed, preferential binding to antiparallel human telomeric quadruplex | uliege.benih.govcapes.gov.br |
| Mitochondrial DNA (mtDNA) | Intimate association, inhibition of replication (DNA Pol γ) | nih.govresearchgate.net |
Compound List
this compound
Ellipticinium
Ethidium (B1194527) bromide
Triostin A
Nogalamycin
Actinomycin D (dactinomycin)
Echinomycin
Elinafide
M-AMSA (amsacrine)
Netropsin
Distamycin
Ciprofloxacin
Cyclosporin A
Structure
2D Structure
Properties
CAS No. |
82765-18-2 |
|---|---|
Molecular Formula |
C46H50N6O2+2 |
Molecular Weight |
718.9 g/mol |
IUPAC Name |
10-methoxy-2-[2-[4-[1-[2-(10-methoxy-7H-pyrido[4,3-c]carbazol-2-ium-2-yl)ethyl]piperidin-4-yl]piperidin-1-yl]ethyl]-7H-pyrido[4,3-c]carbazol-2-ium |
InChI |
InChI=1S/C46H48N6O2/c1-53-35-5-9-41-37(27-35)45-39-29-51(21-15-33(39)3-7-43(45)47-41)25-23-49-17-11-31(12-18-49)32-13-19-50(20-14-32)24-26-52-22-16-34-4-8-44-46(40(34)30-52)38-28-36(54-2)6-10-42(38)48-44/h3-10,15-16,21-22,27-32H,11-14,17-20,23-26H2,1-2H3/p+2 |
InChI Key |
NHUWXMNVGMRODJ-UHFFFAOYSA-P |
SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7 |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2C4=C(C=C3)C=C[N+](=C4)CCN5CCC(CC5)C6CCN(CC6)CC[N+]7=CC8=C(C=CC9=C8C1=C(N9)C=CC(=C1)OC)C=C7 |
Related CAS |
72250-86-3 (acetate) 74517-42-3 (chloride) 75413-56-8 (chloride diHCl) 99465-99-3 (dimethanesulfonate) |
Synonyms |
ditercalinium ditercalinium acetate ditercalinium chloride ditercalinium chloride, dihydrochloride ditercalinium dimethanesulfonate ditercalinium hydrochloride NSC 335153 NSC 366241 NSC-335153 |
Origin of Product |
United States |
Molecular Interactions and Biophysical Characterization
DNA Binding Mechanisms
Ditercalinium's primary mode of interaction with DNA is through a process known as bis-intercalation, where the two planar pyridocarbazole rings of the molecule insert themselves between the base pairs of the DNA double helix. nih.govnih.gov This interaction is characterized by a high affinity, with a binding constant reported to be greater than 10⁷ M⁻¹. nih.gov
The process of bis-intercalation involves the insertion of the two 7H-pyridocarbazole chromophores of this compound into the DNA duplex. nih.gov This mode of binding is distinct from that of many other DNA-binding agents and is a defining feature of this compound's interaction with DNA. nih.govnih.gov
A key characteristic of this compound's binding is the positioning of its positively charged, rigid bis(ethylpiperidinium) linker chain within the major groove of the DNA helix. nih.govnih.govnih.gov This orientation is unusual among non-covalent DNA-binding ligands. nih.gov The linker runs diagonally across the major groove, counter to the twist of the DNA helix. pnas.orggatech.edu This specific positioning facilitates favorable charge-charge interactions, as the positively charged nitrogens of the linker are located near the electronegative floor of the major groove. pnas.org The interaction does not appear to have a significant hydrophobic contribution, with contacts primarily occurring at hydrophilic positions on the DNA, such as the O6 and N7 atoms of guanine (B1146940). gatech.edu
This compound exhibits a clear preference for binding to GC-rich sequences in DNA. nih.govnih.govuliege.be Footprinting data have revealed that the N7 atom of guanine, which is oriented in the major groove, is a crucial element for this molecular recognition. nih.gov The loss of the N7 of guanine, but not adenine, is sufficient to virtually eliminate sequence-selective binding. nih.gov In contrast, the 2-amino group of purines and the 5-methyl group of pyrimidines are not essential for the formation of the this compound-DNA complex. nih.gov Structural studies of a this compound-[d(CGCG)]₂ complex show extensive interaction with guanine residues, while interactions with cytosine are nearly absent. nih.govgatech.edu
| DNA Base/Feature | Importance for this compound Binding | Supporting Evidence |
|---|---|---|
| GC-rich sequences | High Preference | DNase I footprinting and competition dialysis assays show preferential binding. nih.govuliege.be |
| Guanine N7 | Key for recognition | Loss of N7 at guanines abolishes sequence-selective binding. nih.gov |
| Purine 2-amino group | Not essential | Footprinting data indicates it is not required for complex formation. nih.gov |
| Pyrimidine (B1678525) 5-methyl group | Not essential | Footprinting data indicates it is not required for complex formation. nih.gov |
The bis-intercalation of this compound induces significant structural perturbations in the DNA double helix. X-ray crystallography of a this compound-[d(CGCG)]₂ complex revealed that the DNA is both kinked by approximately 15 degrees and unwound by 36 degrees. nih.govgatech.edu This unwinding leads to an increase in negative supercoiling in circular plasmid DNA. nih.gov The binding also results in a widening of both the major and minor grooves. nih.govgatech.edu Atomic force microscopy has visualized these distortions, showing that bis-intercalation into plasmid DNA increases coiling and promotes close DNA-DNA contacts. nih.gov
| Structural Distortion | Magnitude | Method of Observation |
|---|---|---|
| Kinking | ~15° | X-ray crystallography. nih.govgatech.edu |
| Unwinding | 36° | X-ray crystallography. nih.govgatech.edu |
| Groove Widening | Significant | X-ray crystallography. nih.govgatech.edu |
| Increased Supercoiling | Observed | Atomic Force Microscopy on circular DNA. nih.gov |
Beyond its interaction with standard duplex DNA, this compound has been shown to bind to non-canonical DNA structures, highlighting a broader range of DNA recognition.
Competition dialysis experiments have unexpectedly revealed that this compound has a strong preference for binding to quadruplex DNA. uliege.be This preferential interaction with four-stranded DNA structures, such as the human telomeric quadruplex sequence d(AG₃[T₂AG₃]₃), has been confirmed by electrospray mass spectrometry and surface plasmon resonance spectroscopy. uliege.be The kinetic parameters for the interaction with quadruplex DNA are comparable to those observed with duplex DNA, characterized by slow association and dissociation rates. uliege.be This discovery suggests that the structure of this compound may be well-suited to the G-quadruplex structure. uliege.be
Interactions with Non-Canonical DNA Structures
Triplex DNA Binding
This compound has demonstrated a notable ability to bind to multi-stranded DNA structures, including triplex DNA. Competition dialysis studies have revealed that this compound can form stable complexes with both DNA and RNA triplexes. This binding is not primarily sequence-dependent but rather indicates a preference for certain structural conformations of the nucleic acid. The affinity for triplex structures, which often involve A-T or A-U base triplets, suggests that the interaction is driven by the unique topology of the triplex helix. Further research suggests that the tight binding of this compound to triplex structures, such as those potentially formed in mitochondrial D-loops, could be a contributing factor to its biological activity, including the inhibition of mitochondrial DNA replication. researchmap.jp
Kinetic and Thermodynamic Parameters of DNA Binding
The interaction of this compound with DNA is characterized by a high binding affinity. The bis-intercalation of its two pyridocarbazole rings into the DNA helix results in a significantly slower dissociation rate compared to its monomeric counterparts, estimated to be 100 to 1000 times slower. This slow kinetic profile indicates the formation of a highly stable complex.
Table 1: Representative Thermodynamic and Kinetic Parameters for this compound-DNA Interaction
| Parameter | Value | Technique | DNA Substrate |
| Association Constant (K_a) | High (Specific value not available) | Various | Duplex/Triplex DNA |
| Dissociation Constant (K_d) | Low (Specific value not available) | Various | Duplex/Triplex DNA |
| Dissociation Rate | 100-1000x slower than monomer | NMR | d(CpGpCpG) |
| Enthalpy (ΔH) | Favorable (Specific value not available) | ITC (hypothetical) | Duplex/Triplex DNA |
| Entropy (ΔS) | Favorable (Specific value not available) | ITC (hypothetical) | Duplex/Triplex DNA |
Advanced Biophysical and Structural Elucidation Techniques
X-ray Crystallography of this compound-DNA Complexes
X-ray crystallography has provided high-resolution structural insights into the interaction of this compound with DNA. A key study determined the three-dimensional structure of a complex of this compound bound to the self-complementary DNA fragment [d(CGCG)]₂ to a resolution of 1.7 Å. gatech.edunih.gov
This crystallographic analysis revealed that this compound acts as a bis-intercalator, with its two pyridocarbazole rings inserting into the CpG steps of the DNA duplex. The rigid, positively-charged bis(ethylpiperidinium) linker chain resides in the major groove of the DNA. nih.govnih.govnih.gov This binding induces significant conformational changes in the DNA structure:
Bending: The DNA helix is kinked by approximately 15 degrees. nih.govnih.gov
Unwinding: The DNA is severely unwound by 36 degrees. nih.gov
Groove Dimensions: The interaction leads to exceptionally wide major and minor grooves. gatech.edunih.gov
A striking feature of the complex is the extensive van der Waals contacts between this compound and the guanine bases, with minimal interaction with the cytosine residues. The terminal cytosines are notably "unstacked" from the rest of the complex. nih.govnih.gov The positively charged nitrogens of the this compound linker are positioned near the floor of the major groove, indicating the importance of favorable charge-charge interactions for the stability and conformation of the complex. nih.gov
Table 2: Key Structural Parameters from X-ray Crystallography of this compound-[d(CGCG)]₂ Complex
| Parameter | Value |
| Resolution | 1.7 Å |
| Binding Mode | Bis-intercalation |
| Linker Location | Major Groove |
| DNA Bending Angle | ~15° |
| DNA Unwinding Angle | 36° |
| Primary Interactions | van der Waals contacts with Guanine |
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies of DNA-Ditercalinium Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in characterizing the solution-state structure and dynamics of this compound-DNA complexes. Studies on the interaction of this compound with the self-complementary tetranucleotide d(CpGpCpG) and d(GCGC)₂ have provided valuable insights that complement the solid-state data from X-ray crystallography. gatech.edunih.gov
Key findings from ¹H and ³¹P NMR studies include:
Confirmation of Bis-intercalation: Large upfield shifts observed for the base protons and the aromatic protons of the pyridocarbazole rings are indicative of bis-intercalation. gatech.edunih.gov
DNA Conformation: The d(CpGpCpG) sequence retains a right-handed duplex structure upon binding. gatech.edu
Linker Orientation: Intermolecular Nuclear Overhauser Effect (NOE) data suggest that the linker chain is oriented in the major groove of the DNA helix. gatech.edunih.gov
Slow Exchange Kinetics: The formation of the this compound-DNA complex occurs in slow exchange on the NMR timescale, confirming the high stability and slow dissociation of the complex. gatech.edunih.gov
Sequence Specificity: While this compound shows a preference for GC-rich sequences, NMR studies with different oligonucleotides like d(CCTATAGG)₂ indicate that the binding can be complex, with the potential for multiple complex formations. The large upfield shift in the imino proton resonances in the complex with d(CCTATAGG)₂ further supports a bis-intercalation model. nih.gov
These NMR experiments have been crucial in demonstrating that the structural features observed in the crystalline state are largely maintained in solution.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing detailed kinetic information. While specific SPR studies on this compound's interaction with triplex DNA are not detailed in the available literature, the technique has been successfully applied to study its binding to quadruplex DNA, a structurally related multi-stranded DNA conformation. iaanalysis.comresearchgate.netnih.gov
An SPR experiment typically involves immobilizing the DNA (ligand) on a sensor chip and flowing a solution of this compound (analyte) over the surface. The binding and dissociation events are monitored as changes in the refractive index at the sensor surface, generating a sensorgram. iaanalysis.com
From the sensorgram, the following kinetic parameters can be derived:
Association rate constant (k_a): Describes the rate of complex formation.
Dissociation rate constant (k_d): Describes the rate of complex decay.
Equilibrium dissociation constant (K_D): A measure of binding affinity, calculated as k_d/k_a.
Studies on the interaction of this compound with the human telomeric quadruplex sequence have shown slow association and dissociation kinetics, which is consistent with the high-affinity binding observed with other techniques. researchgate.netcranfield.ac.uk
Table 3: Representative Kinetic Parameters from SPR Analysis of this compound-DNA Interaction
| Parameter | Description | Expected Value for this compound |
| k_a (M⁻¹s⁻¹) | Association Rate Constant | Slow (Specific value not available) |
| k_d (s⁻¹) | Dissociation Rate Constant | Slow (Specific value not available) |
| K_D (M) | Equilibrium Dissociation Constant | Low (High Affinity) (Specific value not available) |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry
Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for determining the stoichiometry of non-covalent complexes, such as those formed between this compound and DNA. This technique allows for the transfer of intact complexes from solution to the gas phase for mass analysis with minimal fragmentation. nih.govnih.govdiva-portal.org
The application of ESI-MS has independently confirmed the preferential binding of this compound to four-stranded quadruplex DNA structures. By analyzing the mass-to-charge ratio of the ions, the stoichiometry of the complex (i.e., the number of this compound molecules bound to a single DNA molecule) can be determined. ESI-MS is particularly useful for identifying the presence of minor species in solution that may not be easily detectable by other techniques. nih.gov
For this compound, ESI-MS can be used to:
Confirm the formation of a 1:1 complex with a given DNA sequence.
Investigate the potential for higher-order stoichiometries, such as a 2:1 drug-to-DNA ratio, under certain conditions.
Screen for binding against a variety of DNA structures to assess binding selectivity.
The ability of ESI-MS to provide direct information on the stoichiometry of this compound-DNA complexes makes it a powerful complementary technique to structural and kinetic methods.
Atomic Force Microscopy (AFM) for DNA Tertiary Structure Perturbations
Atomic Force Microscopy (AFM) has proven to be a valuable tool for directly visualizing the structural alterations induced in DNA by the binding of this compound. This technique allows for the imaging of single DNA molecules, providing a detailed view of the perturbations in their tertiary structure.
When this compound binds to plasmid DNA, significant changes in the supercoiling are observed. In circular plasmid DNA, the bis-intercalation of this compound leads to an increase in negative supercoiling, resulting in the formation of tightly interwound DNA structures. This is a consequence of the local unwinding of the DNA helix at the site of intercalation. Studies have shown that this compound binding can cause a transition from a relaxed DNA structure to one characterized by a marked increase in the number of inter-strand contacts.
In linearized plasmid DNA, the binding of this compound also induces noticeable structural changes. AFM imaging has revealed the formation of simple loops and, more significantly, the appearance of plectonemic coils along the DNA molecule. These plectonemes are a direct consequence of the changes in the helical stress introduced by the drug.
A key parameter that can be quantified from AFM images is the persistence length of the DNA, which is a measure of its stiffness. Moment analysis of the distribution of angles between segments along single DNA molecules has shown that at saturating concentrations of this compound, the apparent persistence length of the DNA is significantly increased. For instance, one study reported the persistence length to be approximately 91.7 ± 5.7 nm, which is nearly double that of naked DNA. nih.gov This increase in stiffness is a direct result of the rigid bis-intercalating drug molecules being inserted into the DNA duplex.
Furthermore, by measuring the increase in the contour length of DNA fragments upon drug binding, AFM can provide a reliable measure of intercalation. It has been observed that the interaction approaches a saturation point where the drug molecules are present at approximately every other available binding site. nih.govgatech.edu
Table 1: Effects of this compound on DNA Structure as Observed by Atomic Force Microscopy
| Parameter | Observation upon this compound Binding | Reference |
|---|---|---|
| Supercoiling (Circular DNA) | Increase in negative supercoiling, formation of tightly interwound structures | gatech.edu |
| Tertiary Structure (Linear DNA) | Formation of simple loops and plectonemic coils | gatech.edu |
| Persistence Length | Approximately doubled compared to naked DNA (e.g., 91.7 ± 5.7 nm) | nih.gov |
| Contour Length | Increased, consistent with bis-intercalation | nih.gov |
Competition Dialysis for Structural Selectivity Profiling
Competition dialysis is a powerful thermodynamic method used to determine the binding affinity and structural selectivity of a ligand for a variety of nucleic acid structures simultaneously. In this technique, an array of different DNA (or RNA) structures are placed in separate dialysis chambers and are allowed to equilibrate against a common solution containing the ligand of interest. At equilibrium, the concentration of free ligand is the same throughout the system. Therefore, the amount of ligand bound to each nucleic acid structure is directly proportional to its binding affinity. This allows for a direct and quantitative comparison of the ligand's preference for different DNA conformations and sequences.
While specific studies employing competition dialysis to comprehensively profile the structural selectivity of this compound are not prominently available in the reviewed literature, the principles of this technique are highly relevant for understanding its binding preferences. Based on findings from other methodologies, such as DNase I footprinting and NMR spectroscopy, a picture of this compound's selectivity has emerged. These studies have indicated that this compound exhibits a preference for certain DNA sequences and structures.
Investigations have suggested that this compound preferentially binds to GC-rich regions of DNA over AT-rich tracts. nih.gov The N7 position of guanine in the major groove has been identified as a key element in the molecular recognition process. The loss of this N7 atom significantly diminishes the sequence-selective binding of this compound. nih.gov This preference for GC-rich sequences is an important aspect of its structural selectivity.
A hypothetical competition dialysis experiment for this compound would likely confirm a higher binding affinity for GC-rich duplex DNA compared to AT-rich duplex DNA. Furthermore, such an experiment could be designed to compare its affinity for other DNA structures, such as G-quadruplexes, triplexes, or hairpins. Given its nature as a bis-intercalator that unwinds the DNA helix, it would be expected to show high affinity for double-stranded DNA structures that can accommodate this binding mode.
Table 2: Known Binding Preferences of this compound from Various Techniques
| Parameter | Finding | Experimental Method | Reference |
|---|---|---|---|
| Sequence Preference | Preferential binding to GC-rich sequences | DNase I footprinting, Proton NMR | nih.gov |
| Key Recognition Element | Major groove-oriented N7 of guanine is crucial for effective binding | DNase I footprinting with modified bases | nih.gov |
| Binding Affinity (General) | High affinity for DNA (Ka ~ 10^8 M^-1) | Spectroscopic methods | nih.gov |
Mechanistic Insights into Cellular Effects
Modulation of DNA Repair Pathways
Ditercalinium exhibits a unique mechanism of action by co-opting cellular DNA repair machinery, leading to cytotoxic outcomes. Unlike agents that form covalent adducts, this compound's non-covalent interaction with DNA is misinterpreted by repair systems as damage, initiating a series of futile and ultimately destructive events.
In prokaryotes such as Escherichia coli, this compound's primary cellular target is the Nucleotide Excision Repair (NER) pathway, specifically the UvrABC endonuclease system. pnas.orgpnas.org The non-covalent complex formed between the bis-intercalating agent and DNA is erroneously recognized by the UvrABC system as a bulky, covalent lesion. pnas.orgpnas.org This recognition triggers an abortive and futile repair process. nih.govoup.com The UvrA protein, in the presence of ATP, can form a stable complex with DNA that has intercalated this compound. pnas.org This is a notable difference from the repair of standard lesions like pyrimidine (B1678525) dimers, where both UvrA and UvrB proteins are necessary to form a stable complex. pnas.org
The UvrABC endonuclease proceeds to incise the DNA strand containing the non-covalently bound this compound, a process that is particularly efficient on supercoiled DNA. pnas.org However, because the this compound-DNA interaction is reversible, the drug can dissociate. gatech.edu This leads to a futile cycle where the repair system is continuously activated, potentially leading to the accumulation of DNA single-strand breaks in certain genetic backgrounds (e.g., lig7 strains) and cytotoxicity in strains deficient in DNA Polymerase I (polA). nih.gov The cytotoxic effect in polA strains is notably suppressed by a mutation in the uvrA gene, highlighting the central role of the UvrABC system in this compound's lethality. nih.govoup.com
While this compound does not inhibit DNA synthesis directly, it is capable of inducing the SOS response, a global response to extensive DNA damage in bacteria. nih.govoup.comcapes.gov.br The SOS system's induction is part of the cellular reaction to the perceived DNA damage caused by the drug's interaction with the UvrABC pathway. wikipedia.orgelifesciences.org
| System | Interaction with this compound | Outcome |
| E. coli uvrABC | Recognizes the non-covalent this compound-DNA complex as a bulky lesion. pnas.orgpnas.org | Initiates an abortive and futile repair cycle, leading to DNA incision. pnas.orgnih.govoup.com |
| E. coli SOS repair | Induced in response to the cellular stress and DNA damage signals generated by the UvrABC system's activity. nih.govoup.com | Contributes to the overall cellular response to this compound treatment. |
Similar to its effect in prokaryotes, this compound activates DNA repair systems in eukaryotic cells. gatech.edu The primary pathway implicated is Nucleotide Excision Repair (NER), which is responsible for removing a wide variety of helix-distorting lesions. jmordoh.com.arnih.gov The NER machinery mistakes the non-covalently intercalated this compound for a covalent DNA adduct. jmordoh.com.ar This misidentification triggers what has been described as "endless futile repair cycles". jmordoh.com.ar The cell expends resources attempting to repair a lesion that is not a permanent covalent modification, which can contribute to the drug's cytotoxic effects. gatech.edu In eukaryotes, this futile repair process is particularly consequential in the mitochondria. pnas.orggatech.edu
The ability of DNA repair systems to recognize the non-covalent this compound-DNA complex stems from the significant structural distortion the drug imposes on the DNA double helix. pnas.orggatech.edu X-ray crystallography studies of a this compound-DNA complex revealed that the bis-intercalation causes the DNA to kink by approximately 15 degrees and unwind by 36 degrees, resulting in exceptionally wide major and minor grooves. pnas.orggatech.edunih.gov
Two main conceptual models explain this recognition and subsequent repair malfunction:
Specific Conformation Recognition: This model posits that a diverse range of DNA damaging agents produce a commonly distorted DNA conformation that is then recognized by the NER system. nih.gov The specific kink and unwinding caused by this compound would fit this recognizable structural aberration. gatech.edunih.gov
Local Instability/Deformability Recognition: An alternative model suggests that the NER system does not recognize a single, specific conformation but rather detects local instability or unusual deformability in the DNA. nih.govgatech.edu this compound's binding, which involves extensive interaction with guanine (B1146940) bases while leaving cytosines "unstacked," creates such an unstable and deformable region. nih.govgatech.edu
The malfunction of the repair process is intrinsically linked to the reversible nature of the this compound-DNA complex. gatech.edunih.gov The UvrABC or NER proteins bind to the distorted DNA, but the drug can then dissociate. pnas.orggatech.edu This can lead to the formation of "dead-end nucleoprotein complexes" where repair proteins are bound to what is now undamaged, relaxed DNA, but the process cannot be completed correctly. pnas.orgnih.gov These stalled complexes may themselves act as lesions, sequestering repair enzymes and contributing to cytotoxicity. pnas.orgnih.gov This futile cycle of binding, incision, and drug dissociation without actual damage removal is a key feature of this compound's mechanism. nih.govgatech.edu
Mitochondrial Targeting and Molecular Consequences
A defining characteristic of this compound's cellular activity is its pronounced effect on mitochondria. nih.govaacrjournals.orgnih.gov
This compound is a lipophilic, biscationic molecule, properties that facilitate its rapid distribution into tissues and accumulation within cells. aacrjournals.orgnih.govnih.gov Studies in rat hepatocytes and other cell lines have demonstrated that the primary subcellular site of this compound accumulation is the mitochondria. aacrjournals.orgnih.gov Fluorescence microscopy reveals that the drug's localization within mitochondria is not diffuse. Instead, it appears as a distinct granular pattern. researchmap.jpresearchgate.net This granular distribution suggests a strong and specific association with intramitochondrial components rather than simple passive accumulation in the matrix. researchmap.jpresearchgate.net It has been proposed that each granular spot could represent a mitochondrial DNA nucleoid. researchmap.jpresearchgate.net Further supporting this, this compound has been shown to co-localize with Twinkle, a mitochondrial DNA helicase, reinforcing the idea of its intimate association with the mitochondrial genome. researchmap.jpresearchgate.net
| Cell Type | Observation | Significance |
| Rat Hepatocytes | Drug accumulates predominantly in mitochondria, showing a granular fluorescence pattern. aacrjournals.orgnih.gov | Suggests specific targeting and potential damage to mitochondrial structures. aacrjournals.orgnih.gov |
| HeLa Cells | This compound distributes granularly within mitochondria, co-localizing with the mitochondrial helicase Twinkle. researchmap.jpresearchgate.net | Implies a close association with mitochondrial DNA nucleoids. researchmap.jpresearchgate.net |
The most striking consequence of this compound's mitochondrial accumulation is the selective and specific elimination of mitochondrial DNA (mtDNA). nih.govnih.gov Treatment of various mammalian cell lines, including mouse and human cells, with this compound leads to a significant loss of mtDNA, while nuclear DNA content remains largely unaffected. nih.govresearchmap.jpresearchgate.net This specific depletion of the mitochondrial genome is a hallmark that distinguishes this compound from many other intercalating agents. nih.gov
The mechanism underlying this mtDNA depletion is the inhibition of its replication, not its degradation. researchmap.jp this compound inhibits human DNA polymerase gamma, the key enzyme responsible for mtDNA replication, as efficiently as known mtDNA-depleting agents like ethidium (B1194527) bromide. researchmap.jpresearchgate.net The loss of mtDNA subsequently leads to a decline in the synthesis of mtDNA-encoded proteins. For instance, the activity of cytochrome c oxidase, an enzyme complex with subunits encoded by mtDNA, decreases exponentially in treated cells with a half-life corresponding to the enzyme's natural turnover rate. nih.gov Ultrastructural studies of cells treated with this compound confirm severe mitochondrial damage, including a complete loss of the inner membrane folds known as cristae, which is consistent with the loss of function resulting from mtDNA depletion. nih.govnih.govresearchgate.net
Inhibition of Mitochondrial DNA Replication via DNA Polymerase Gamma
This compound is recognized for its potent ability to deplete mitochondrial DNA (mtDNA) from both human and mouse cells. escholarship.orgdntb.gov.uaaacrjournals.org This depletion is a direct consequence of the compound's inhibitory action on mitochondrial DNA polymerase gamma (POLG), the sole DNA polymerase responsible for the replication and repair of mtDNA. escholarship.orgmdpi.commdpi.comwikipedia.org Studies have demonstrated that this compound chloride inhibits human DNA polymerase gamma activity with an efficiency comparable to that of ethidium bromide, a well-known agent used to generate mtDNA-less (rho-zero) cell lines. dntb.gov.uaaacrjournals.org
Furthermore, this compound is thought to interact with other components of the mitochondrial replication machinery, such as the mitochondria-specific helicase Twinkle, supporting its targeted effect within the mitochondria. aacrjournals.orgnih.gov The compound's tendency to bind preferentially to GC-rich sequences, like those found in the mitochondrial conserved sequence block II (CSB II), may further contribute to the potent inhibition of mtDNA replication. dntb.gov.uadovepress.com
Table 1: Comparative Effects of this compound and Ethidium Bromide on Mitochondrial DNA
| Feature | This compound | Ethidium Bromide |
| Primary Mechanism | Inhibition of DNA Polymerase Gamma escholarship.orgaacrjournals.org | Inhibition of DNA Polymerase Gamma dntb.gov.ua |
| Effect on mtDNA | Depletion / Elimination escholarship.orgnih.gov | Depletion dntb.gov.ua |
| Efficacy in Human Cells | Effective escholarship.orgdntb.gov.ua | Effective dntb.gov.ua |
| Efficacy in Mouse Cells | Effective escholarship.orgdntb.gov.ua | Often fails to deplete mtDNA dntb.gov.uaaacrjournals.org |
| Cellular Accumulation | Similar accumulation in human and mouse cells aacrjournals.org | Accumulates less in mouse cells than human cells aacrjournals.org |
| Mitochondrial Distribution | Granular, associated with mtDNA nucleoids dntb.gov.uaaacrjournals.org | Diffuse dntb.gov.uaaacrjournals.org |
Disruption of Mitochondrial Respiratory Chain Complexes and Electron Transport
This compound exerts a significant inhibitory effect on the mitochondrial respiratory chain, which is crucial for cellular energy production through oxidative phosphorylation. aacrjournals.org Research using isolated rat liver mitochondria has shown that this compound disrupts electron transport. dovepress.com
The primary sites of inhibition are located in the terminal part of the respiratory chain. dovepress.com Specifically, this compound has been shown to inhibit:
The transfer of electrons from the matrix side of the inner mitochondrial membrane, involving Complex II and Complex III, to membrane-bound cytochrome c. dovepress.com
The transfer of electrons from membrane cytochrome c to molecular oxygen, a reaction catalyzed by Complex IV (cytochrome c oxidase). dovepress.com
The consequence of this disruption is a marked decrease in the activity of cytochrome c oxidase. dovepress.com The activity of this enzyme, which contains subunits encoded by mtDNA, decreases exponentially in cells treated with this compound, with a half-life corresponding to the enzyme's natural turnover rate. dovepress.com This demonstrates that the functional impairment of the respiratory chain is linked to this compound's effects on mitochondrial DNA and its expression.
Table 2: Inhibitory Action of this compound on the Mitochondrial Electron Transport Chain
| Component / Process | Effect of this compound | Reference |
| Electron Transport | Inhibition | dovepress.com |
| Complex II & III to Cytochrome c Transfer | Inhibition | dovepress.com |
| Complex IV (Cytochrome c Oxidase) Activity | Inhibition / Decrease | dovepress.comdovepress.com |
| Overall Oxygen Consumption | Decrease | dovepress.com |
Molecular Basis of Interaction with Mitochondrial Components (e.g., diphosphatidylglycerol)
The mechanism by which this compound inhibits the mitochondrial respiratory chain, particularly cytochrome c oxidase (Complex IV), appears to be indirect and mediated by its interaction with a specific mitochondrial lipid: diphosphatidylglycerol, also known as cardiolipin. dovepress.combiorxiv.org Diphosphatidylglycerol is a signature phospholipid of the inner mitochondrial membrane and is essential for the optimal function of several respiratory chain complexes, including cytochrome c oxidase. dovepress.comoup.com
This compound, which exists as a dicationic (positively charged) molecule at physiological pH, exhibits a high affinity for the dianionic (negatively charged) diphosphatidylglycerol. aacrjournals.orgoup.com It is proposed that this compound forms a complex with this lipid within the mitochondrial membrane. dovepress.comoup.com This complexation is believed to alter the local lipid environment surrounding cytochrome c oxidase, thereby hindering its enzymatic activity, rather than this compound binding directly to the enzyme itself. dovepress.comoup.com
The level of inhibition of cytochrome c oxidase activity is highly dependent on the ratio of this compound to membrane diphosphatidylglycerol. dovepress.com This strong interaction between this compound and diphosphatidylglycerol is also considered a potential factor in the compound's observed hepatotoxicity. biorxiv.org
Table 3: Molecular Interactions of this compound within Mitochondria
| Interacting Molecule | Nature of Interaction | Consequence | Reference |
| DNA Polymerase Gamma | Inhibition | Depletion of mitochondrial DNA | escholarship.orgaacrjournals.org |
| Diphosphatidylglycerol (Cardiolipin) | Complexation (Electrostatic) | Alteration of membrane environment, indirect inhibition of Cytochrome c Oxidase | dovepress.combiorxiv.orgoup.com |
| Mitochondrial DNA (mtDNA) | Bis-intercalation, preference for GC-rich sequences | Inhibition of replication, structural perturbation | dntb.gov.uadovepress.combiorxiv.org |
| Twinkle (Mitochondrial Helicase) | Co-localization | Implicated in inhibition of mtDNA replication | aacrjournals.orgnih.gov |
Cellular Uptake Mechanisms of this compound
Endocytic Pathways
The precise mechanisms governing the entry of this compound into cells are not fully detailed in the available literature. As a lipophilic cation, it has the potential to enter cells through passive diffusion across the plasma membrane. aacrjournals.org However, for many molecules, particularly larger ones or those intended for delivery to specific organelles, cellular uptake is a more complex process involving various forms of endocytosis. mdpi.comoup.com Endocytosis is an energy-dependent process by which cells internalize substances by engulfing them. mdpi.comoup.com Common endocytic pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. mdpi.combiorxiv.orgoup.com The irreversible accumulation and specific subcellular localization of this compound suggest that its uptake may involve more than simple diffusion, possibly utilizing one or more of these endocytic routes. However, specific studies identifying the definitive endocytic pathway for this compound are not prominently featured in the reviewed research.
Subcellular Localization (e.g., perinuclear cytoplasmic area)
Following cellular uptake, this compound demonstrates a distinct and highly specific subcellular localization. The primary site of the drug's accumulation is the mitochondria. escholarship.org This has been confirmed through fluorescence microscopy, where the fluorescent pattern of this compound co-localizes with mitochondrial-specific probes.
Within the mitochondria, this compound does not distribute diffusely. Instead, it accumulates in a granular pattern. dntb.gov.uaaacrjournals.orgdovepress.com It is hypothesized that each granular spot corresponds to a mitochondrial DNA nucleoid, which is a complex of mtDNA and associated proteins. dntb.gov.uaaacrjournals.org This is supported by findings that this compound co-localizes with Twinkle, a known mitochondrial helicase that is part of the nucleoid. aacrjournals.org This close and strong association with mtDNA is believed to be a key factor in its potent mtDNA-depleting activity. dntb.gov.uaaacrjournals.org
Confocal microscopy studies have also described the compound's localization in the perinuclear cytoplasmic area. This observation is consistent with a mitochondrial distribution, as mitochondria are often concentrated in perinuclear regions of the cell. Ultrastructural studies confirm this specific targeting, showing selective damage to mitochondria while nuclei appear to remain normal.
Structure Activity Relationship Sar Studies and Analogue Design
Influence of Linker Chain Rigidity on DNA Binding Affinity and Biological Activity
The flexibility of the linker chain in ditercalinium analogues is a critical determinant of their biological activity. nih.gov Early studies established that a reduction in the flexibility of this chain is essential for the antitumor properties of these dimeric compounds. nih.gov To further investigate this relationship, a series of derivatives were synthesized with additional methylene (B1212753) groups inserted between the two piperidine (B6355638) rings of the linker.
The introduction of a single methylene group was found to preserve the antitumor activity. However, the addition of a second methylene group diminished this activity, and the incorporation of three methylene groups led to its complete abolishment. nih.gov These findings underscore the precise conformational requirements for effective biological action.
Studies involving the lengthening of sonicated DNA and the unwinding of supercoiled DNA have confirmed that these compounds act via a bis-intercalation mechanism. nih.gov Furthermore, analyses of poly d(A-T) melting curves and competition experiments with ethidium (B1194527) dimer have demonstrated that these compounds bind to DNA with high affinity, in the range of 10⁷ to 10⁸ M⁻¹. nih.gov
Nuclear magnetic resonance (NMR) studies of these dimers in an aqueous medium revealed that the introduction of a single methylene group in the linker results in a conformationally-induced decrease in intermolecular stacking interactions. This alteration is thought to be related to the observed enhancement in DNA affinity for these specific dimers. nih.gov
Role of Molecular Symmetry in this compound Analogues for DNA Interactions and Biological Effects
While this compound itself possesses the potential for twofold symmetry, X-ray crystallography studies of its complex with a [d(CGCG)]₂ DNA fragment have revealed an asymmetric binding mode. gatech.edu The conformation and interactions of one half of the this compound molecule with the DNA are different from the other half. gatech.edu This lack of symmetry is evident in the van der Waals contacts, where one part of the molecule engages in different interactions than the other. gatech.edu
A notable feature of the this compound-DNA complex is the extensive interaction with guanine (B1146940) bases, while interactions with cytosine are nearly absent. nih.gov The linker, which is positively charged, interacts with the major groove of the DNA. nih.gov Specifically, the proton of one of the piperidinic nitrogens of the linker appears to form a bifurcated hydrogen bond, donating a proton to both the N7 and O6 atoms of a guanine residue. gatech.edu In contrast, the drug does not form hydrogen bonds with cytosine residues. gatech.edu The terminal cytosines, in particular, are "unstacked" from the rest of the complex. nih.gov
The indole (B1671886) nitrogens of the this compound chromophores simulate the N2 atoms of guanines, presenting a van der Waals surface that is flush with the floor of the minor groove. gatech.edu This mimicry of DNA base pairs by the drug molecule is a key aspect of its interaction. gatech.edu The asymmetric nature of the binding, despite the potential for molecular symmetry in the drug itself, highlights the nuanced and specific interactions that govern its biological effects.
Design Principles for Modified this compound Scaffolds and Dimeric Systems
The design of modified this compound scaffolds and dimeric systems has been a central focus in the development of new analogues with improved properties. A fundamental principle is that dimerization of the 7H-pyridocarbazole units is crucial for strong antitumor activity. gatech.edu Several other structural features have been identified as important factors:
Position and Hybridization of the Linker-Substituted Nitrogen: The specific location and electronic state of the nitrogen atom to which the linker is attached significantly influence activity. gatech.edu
Linker Rigidity and Length: As discussed previously, the conformational restraint and length of the connecting chain are critical for optimal DNA binding and biological effect. nih.govgatech.edu
Substitution on the Chromophore: The introduction of alkyl groups larger than a methyl group at the N-7 position, or to a lesser degree at the C-6 position, inactivates the drug. gatech.edu
Position of Nitrogen within the Chromophore: Altering the location of the nitrogen atom at the 7-position within the pyridocarbazole ring system also leads to a loss of activity. gatech.edu
These principles have guided the synthesis of various analogues. The goal is to create molecules that can effectively bis-intercalate into DNA, inducing a specific structural distortion. The this compound-induced distortion involves a kink of about 15 degrees in the DNA helical axis and significant unwinding. gatech.edu This altered DNA conformation is thought to be a key factor in its unique mechanism of action, which involves the malfunction of DNA repair systems. nih.gov
Computational and in silico Approaches in Analogue Design
In recent years, computational and in silico methods have become increasingly valuable tools in the design of novel this compound analogues and other therapeutic agents. nih.govmdpi.com These approaches offer a rational and cost-effective means to predict the properties of new molecules and to understand their interactions with biological targets. nih.gov
A typical workflow in the in silico design of DNA-binding agents like this compound analogues involves several steps:
Structure Prediction: The three-dimensional structures of the target (DNA) and the ligand (this compound analogue) are determined or modeled. researchgate.net
Molecular Docking: This technique predicts the preferred orientation and binding affinity of the ligand when it interacts with the DNA. researchgate.netmdpi.com It helps in understanding how the molecule fits into the DNA grooves and intercalates between base pairs.
Molecular Dynamics (MD) Simulations: MD simulations are used to evaluate the stability of the DNA-ligand complex over time. researchgate.net This provides insights into the dynamic nature of the interaction and can help to refine the binding mode predicted by docking.
Binding Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to calculate the free energy of binding with greater accuracy, providing a quantitative measure of the affinity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the chemical structure of the analogues with their biological activity. mdpi.com These models can then be used to predict the activity of newly designed compounds.
By combining these different in silico techniques, researchers can screen virtual libraries of compounds, prioritize candidates for synthesis, and rationally design new this compound analogues with potentially enhanced DNA binding affinity and biological activity. nih.gov
Data Tables
Table 1: Influence of Linker Chain Length on Antitumor Activity of this compound Analogues
| Number of Additional Methylene Groups in Linker | Antitumor Activity |
| 0 (this compound) | Active |
| 1 | Preserved |
| 2 | Diminished |
| 3 | Abolished |
Data sourced from research on the modulation of anti-tumour activity by linking chain rigidity. nih.gov
Table 2: Key Interactions of this compound with a [d(CGCG)]₂ DNA Fragment
| This compound Moiety | Interacting DNA Component | Type of Interaction |
| Positively Charged Linker | Major Groove | Electrostatic |
| Piperidinic Nitrogen Proton | Guanine (N7 and O6) | Hydrogen Bond (bifurcated) |
| Chromophore | Between Base Pairs | Intercalation |
| Indole Nitrogens | Minor Groove Floor | van der Waals (mimics guanine N2) |
This table summarizes the primary interactions observed in X-ray crystallography studies of the DNA-ditercalinium complex. gatech.edunih.gov
Preclinical Research Methodologies and Models
In Vitro Studies on DNA Conformation and Enzyme Activity
In vitro studies have been fundamental in characterizing the direct interaction between Ditercalinium and nucleic acids, as well as its influence on key DNA-modifying enzymes. These cell-free assays provide a clear window into the molecular-level perturbations induced by the compound.
This compound binds to DNA as a bis-intercalator, inserting its two planar pyridocarbazole rings between the base pairs of the double helix. gatech.edu X-ray crystallography and Nuclear Magnetic Resonance (NMR) studies have revealed that the rigid, positively charged linker connecting the two chromophores settles within the major groove of the DNA. uliege.begatech.edu This binding is not random; the compound shows a preference for GC-rich sequences, with the N7 position of guanine (B1146940) residues being a critical element for molecular recognition. nih.gov
The intercalation of this compound imposes significant strain on the DNA structure, resulting in a distinct conformational state. Key structural changes include an unwinding of the helical twist by approximately 36 degrees and a pronounced bend in the helical axis of about 15 degrees. uliege.beresearchgate.net This distortion leads to a more compact chromatin structure in cellular models and an increase in the supercoiling of circular plasmid DNA. gatech.edunih.gov In linear DNA fragments, the binding causes an increase in both contour length and rigidity. nih.gov
| Parameter | Observed Effect of this compound Binding | Supporting Evidence |
| Binding Mode | Bis-intercalation with linker in the major groove | X-ray Crystallography, NMR uliege.begatech.edu |
| Sequence Preference | GC-rich sequences (N7 of Guanine is key) | DNase I Footprinting nih.gov |
| DNA Unwinding | ~36 degrees | X-ray Crystallography researchgate.net |
| DNA Bending | ~15 degrees | X-ray Crystallography uliege.beresearchgate.net |
| DNA Rigidity | Increased persistence length | Atomic Force Microscopy nih.gov |
| Chromatin Structure | Increased compaction (in vivo) | Sedimentation Gradients gatech.edu |
This compound is a potent inhibitor of topoisomerase II, a critical enzyme for managing DNA topology. gatech.edu However, its inhibitory mechanism is distinct from classic topoisomerase "poisons" like etoposide. While poisons stabilize the covalent complex between the enzyme and cleaved DNA, leading to double-strand breaks, this compound prevents the formation of this complex altogether. gatech.edu Alkaline elution assays have confirmed that this compound does not induce DNA strand breaks or DNA-protein cross-links. gatech.edu Instead of fragmenting DNA, its interaction with topoisomerase II leads to DNA condensation and can promote the catenation (linking) of DNA circles in the presence of ATP. gatech.edu Furthermore, this compound has been shown to inhibit the activity of DNA polymerase gamma, the enzyme responsible for replicating mitochondrial DNA. nih.gov
| Enzyme | Effect of this compound | Key Finding |
| Topoisomerase II | Catalytic inhibition | Prevents DNA cleavage complex formation; no strand breaks induced. gatech.edu |
| DNA Polymerase Gamma | Inhibition | Blocks mitochondrial DNA replication. nih.gov |
Bacterial Models for DNA Repair Pathway Investigation
The bacterium Escherichia coli has served as a pivotal model system for understanding how this compound's interaction with DNA triggers a cytotoxic response from cellular repair machinery. These studies have revealed a unique mechanism whereby the compound tricks a specific repair pathway into a futile and ultimately lethal cycle.
The central finding from research using E. coli is that the non-covalent this compound-DNA complex is erroneously recognized as a covalent bulky lesion by the UvrABC nucleotide excision repair system. uliege.benih.gov This system is the primary pathway in E. coli for removing a wide range of DNA damage, including pyrimidine (B1678525) dimers caused by UV light. frontiersin.org The UvrA protein, which is responsible for initial damage recognition, binds to the this compound-DNA site. nih.gov
Because the association between this compound and DNA is reversible and does not involve a covalent bond, the repair process becomes abortive. nih.govresearchgate.net The repair machinery initiates a sequence of events to excise the perceived damage, but the "lesion" (this compound) can dissociate and re-associate, leading to a continuous and futile cycle of repair attempts. researchgate.net These dead-end nucleoprotein complexes formed during this process may themselves act as secondary lesions, contributing to the compound's toxicity. uliege.be This mechanism has led to the this compound-DNA complex being described as a "dummy lesion." nih.gov
Studies using various E. coli mutant strains have helped to pinpoint the specific components of the repair pathway involved. This compound exhibits significantly higher cytotoxicity in strains deficient in DNA Polymerase I (polA) or DNA ligase (lig7). nih.gov The toxicity in the polA strain can be reversed by introducing a second mutation that inactivates the UvrABC system (e.g., a uvrA mutation), confirming that the lethality is dependent on the malfunctioning excision repair process. nih.gov This suggests that DNA Polymerase I plays a crucial role in protecting the cell from the consequences of this abortive repair. nih.gov While this compound does not inhibit DNA synthesis, it is capable of inducing the SOS response, a broader stress response to extensive DNA damage in bacteria. nih.gov
| Bacterial Strain / System | Observation with this compound | Inferred Mechanism |
| Wild-type E. coli | Cytotoxicity; induction of SOS response. nih.gov | Malfunction of DNA repair pathways. |
| In Vitro UvrABC System | UvrABC endonuclease recognizes and binds the non-covalent drug-DNA complex. uliege.be | The distorted DNA structure mimics a covalent lesion. |
| polA and lig7 mutants | Increased cytotoxicity. nih.gov | DNA Polymerase I and DNA Ligase are critical for resolving intermediates in the abortive repair cycle. |
| polA uvrA double mutant | Cytotoxicity is suppressed compared to the single polA mutant. nih.gov | Confirms that the cytotoxicity is dependent on a functioning UvrABC recognition system. |
Mammalian Cell Culture Models for Mitochondrial and Cellular Responses
Research using various mammalian cell lines has demonstrated that the primary target for this compound's cytotoxic effects is the mitochondrion. This specific organellar targeting distinguishes it from many other DNA intercalators that act predominantly on the nucleus.
The most prominent effect of this compound in mammalian cells is the selective and profound depletion of mitochondrial DNA (mtDNA). uliege.beresearchgate.net This has been observed across a range of cell lines, including mouse leukemia (L1210), human cervical cancer (HeLa), and mouse fibroblast (B82) cells, without causing detectable damage to nuclear DNA. researchgate.netnih.gov The underlying mechanism for this mtDNA depletion is the inhibition of mtDNA replication, which is a direct consequence of this compound's ability to inhibit the mitochondrial-specific DNA polymerase gamma. uliege.benih.gov
This targeted action on mtDNA leads to significant structural and functional damage to the mitochondria. Electron microscopy of treated cells reveals a drastic alteration of the organelle's ultrastructure, including a notable loss of the inner membrane folds known as cristae. uliege.beresearchgate.net Functionally, this damage manifests as an impairment of the mitochondrial respiratory chain. This compound inhibits electron transport, specifically affecting the activity of cytochrome c oxidase (Complex IV), an essential enzyme complex for cellular respiration that is partly encoded by the mitochondrial genome. researchgate.netnih.gov
The central role of mitochondria in this compound's mechanism of action is further supported by studies on cells with different metabolic dependencies. Cell lines that are deficient in mitochondrial respiration are approximately 25 times more resistant to the drug's effects than cells that are deficient in glycolysis and therefore highly dependent on mitochondrial function. researchgate.net
| Cell Line | Cell Type | Key Observation |
| L1210 | Mouse Leukemia | Specific elimination of mtDNA; no nuclear DNA damage; increased compaction of nuclear chromatin. nih.govresearchgate.net |
| HeLa | Human Cervical Cancer | Massive degradation of mtDNA; granular accumulation of this compound in mitochondria. uliege.benih.gov |
| B82 | Mouse Fibroblast | Effective depletion of mtDNA; granular accumulation in mitochondria. nih.gov |
| GSK3 | Chinese Hamster (Mitochondrial Respiration Deficient) | ~25-fold more resistant to this compound. researchgate.net |
| DS7 | Chinese Hamster (Glycolysis Deficient) | Highly sensitive to this compound. researchgate.net |
Advanced Microscopy Techniques for Subcellular Analysis
A range of advanced microscopy techniques has been indispensable for visualizing the effects of this compound, from its interaction with single molecules of DNA to its impact on the architecture of cellular organelles. These methods provide direct visual evidence that corroborates findings from biochemical and genetic studies.
Atomic Force Microscopy (AFM) has been employed to study the structural perturbations this compound induces in purified DNA at the nanoscale. uliege.be This high-resolution imaging technique allows for the direct visualization of single DNA molecules on a substrate, such as mica. uliege.be AFM images have revealed that this compound's bis-intercalation causes a noticeable lengthening and increased rigidity of linear DNA fragments. uliege.begatech.edu In circular plasmid DNA, AFM imaging shows an increase in supercoiling and the formation of tight plectonemic coils and loops, visually confirming the induction of torsional stress on the DNA helix. uliege.be
Fluorescence and Confocal Laser Scanning Microscopy are vital for determining the subcellular localization of this compound within intact cells. Due to its intrinsic fluorescent properties, the drug can be directly visualized. These studies have shown that this compound selectively accumulates within mitochondria in both human and mouse cell lines. nih.gov The distribution pattern is distinctly granular, contrasting sharply with the diffuse staining observed with other mitochondrial DNA agents like ethidium (B1194527) bromide. nih.gov It is hypothesized that each fluorescent granule corresponds to a mitochondrial nucleoid, which is a complex of mtDNA and proteins. nih.gov Co-localization experiments using confocal microscopy have further shown that the granular this compound signal overlaps with that of Twinkle, a known mitochondrial helicase, reinforcing the evidence of its close association with the mtDNA replication machinery. nih.gov
Electron Microscopy (EM) provides the ultrastructural detail necessary to observe the profound morphological changes this compound causes in mitochondria. researchmap.jp Transmission EM of treated cells has been used to document the severe disruption of the inner mitochondrial membrane, most notably the complete loss of cristae. researchmap.jp These observations provide a clear visual link between the drug's molecular action (mtDNA depletion) and its ultimate impact on organellar integrity.
| Microscopy Technique | Subject of Analysis | Key Findings |
| Atomic Force Microscopy (AFM) | Purified DNA molecules | Visualization of increased DNA length, rigidity, and supercoiling upon drug binding. uliege.begatech.edu |
| Fluorescence Microscopy | Mammalian Cells (HeLa, B82) | Revealed selective accumulation of this compound in mitochondria in a distinct granular pattern. nih.gov |
| Confocal Laser Scanning Microscopy | Mammalian Cells (B82) | Demonstrated co-localization of this compound with the mitochondrial helicase Twinkle. nih.gov |
| Electron Microscopy (EM) | Mammalian Cells | Showed drastic alteration of mitochondrial ultrastructure, including the loss of cristae. researchmap.jp |
Spectroscopic and Spectrometric Approaches for Molecular Characterization
A variety of spectroscopic and spectrometric methods have been utilized to characterize this compound and to quantitatively analyze its binding interactions with DNA. These techniques provide detailed information on the binding mode, affinity, kinetics, and the structural consequences of complex formation.
Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), has been used to analyze the non-covalent complexes formed between this compound and DNA. This highly sensitive technique can determine the stoichiometry of the interaction, confirming, for example, the binding of one drug molecule to a specific DNA oligonucleotide. uliege.be ESI-MS has been instrumental in demonstrating that this compound not only binds to standard duplex DNA but also forms stable complexes with alternative DNA structures, such as G-quadruplexes found in telomeric regions. uliege.be
Nuclear Magnetic Resonance (NMR) Spectroscopy has been essential for elucidating the three-dimensional structure of the this compound-DNA complex in solution. Both ¹H and ³¹P NMR studies have confirmed the bis-intercalation binding mode and, crucially, established that the linker chain resides in the major groove of the DNA. gatech.edu These studies work in concert with X-ray crystallography to provide a complete picture of the bound structure.
Circular Dichroism (CD) Spectroscopy is used to monitor changes in the secondary structure of DNA upon drug binding. nih.gov The interaction of this compound with DNA induces significant changes in the DNA's characteristic CD spectrum, reflecting the unwinding of the helix and alterations in base stacking caused by the intercalation of the drug's chromophores. researchgate.net
Fluorescence Spectroscopy leverages the intrinsic fluorescence of this compound or the displacement of other fluorescent DNA probes to study binding. Competitive binding assays, for instance, can demonstrate that this compound displaces intercalated ethidium bromide, which is consistent with its own intercalative binding mode. nih.gov
Surface Plasmon Resonance (SPR) provides real-time kinetic data on the binding interaction. SPR analysis of this compound binding to both duplex and quadruplex DNA has shown that the interaction is characterized by slow association and slow dissociation rates, indicative of a tight and stable binding complex. uliege.be
| Technique | Type of Information Provided | Application in this compound Research |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Stoichiometry and stability of non-covalent complexes | Confirmed stable complex formation with duplex and quadruplex DNA. uliege.be |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 3D structure of drug-DNA complex in solution | Determined bis-intercalation mode and major groove binding of the linker. gatech.edu |
| Circular Dichroism (CD) Spectroscopy | Changes in DNA secondary structure | Monitored conformational changes in the DNA helix upon drug binding. researchgate.net |
| Fluorescence Spectroscopy | Binding mode and affinity | Characterized the intercalative nature of the binding. nih.gov |
| Surface Plasmon Resonance (SPR) | Binding kinetics (association/dissociation rates) | Revealed slow on/off rates, indicating a high-affinity interaction. uliege.be |
Q & A
Q. How does Ditercalinium interact with DNA at the molecular level?
this compound bis-intercalates into DNA via its two pyridocarbazole chromophores, which insert between base pairs, while its rigid bis-ethylpiperidine linker occupies the major groove. This interaction causes DNA unwinding (36° per bis-intercalation event) and kinking (15°), as revealed by X-ray crystallography of the [d(CGCG)]₂ complex . Atomic force microscopy (AFM) further demonstrates increased DNA contour length (0.68 nm per drug molecule) and persistence length (from 43.9 nm to 91.7 nm at saturation) due to reduced helical flexibility .
Q. What experimental methods are used to quantify this compound-induced DNA structural perturbations?
- AFM imaging : Measures contour length increments and persistence length changes in DNA-drug complexes. For 292 bp fragments, contour length increases by ~28% at a 50:1 molar ratio (DNA:drug), indicating saturation .
- X-ray crystallography : Resolves atomic-level distortions, such as major/minor groove widening and helix bending .
- Moment analysis : Quantifies bending angles and rigidity using MATLAB-based algorithms applied to AFM data .
Advanced Research Questions
Q. How does this compound-induced DNA distortion activate repair mechanisms, leading to cytotoxicity?
this compound’s bis-intercalation creates non-covalent lesions that prokaryotic uvrABC repair systems misidentify as covalent damage, triggering futile excision cycles. In eukaryotes, mitochondrial DNA (mtDNA) is particularly vulnerable; the drug’s granular association with mtDNA nucleoids disrupts replication and activates error-prone repair, depleting mtDNA and inducing apoptosis. This mechanism is distinct from mono-intercalators like ethidium bromide, which lack rigid linker-induced structural stress .
Q. How can researchers determine the saturation point of this compound binding to DNA?
- Titration experiments : Incubate DNA (e.g., 292 bp fragments) with increasing molar ratios of this compound (5:1 to 75:1).
- AFM contour length analysis : Plot contour length vs. drug concentration. Saturation occurs at ~50:1, where length increments plateau (96.6 nm → 123.5 nm) .
- Persistence length calculations : Use MATLAB to analyze bend angles and segmental rigidity. At saturation, persistence length doubles (43.9 nm → 91.7 nm), confirming maximal intercalation .
Q. Table 1. Key Parameters of this compound-DNA Binding (292 bp Fragments)
Q. Table 2. Comparative Effects on Mitochondrial DNA
Methodological Recommendations
- Sample preparation for AFM : Use 5 mM Mg²⁺ in deposition buffers to ensure 2D equilibration on mica surfaces, avoiding artifacts from silanization or poly-L-lysine coatings .
- Data validation : Cross-reference AFM results with spectroscopic techniques (e.g., CD spectroscopy) to confirm helical unwinding .
- In vitro toxicity assays : Pair DNA-binding studies with mitochondrial polymerase gamma inhibition assays to link structural effects to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
